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Compound of Interest

Compound Name: L-Threoninol

CAS No.: 108102-49-4

Cat. No.: B7801983

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of L-Threoninol in Oxazolidinone Synthesis
Oxazolidin-2-ones are a privileged scaffold in modern organic chemistry. Their rigid, five-membered heterocyclic structure, derived from 1,2-amino alc

Firstly, as chiral auxiliaries, pioneered by David A. Evans, they provide a powerful method for controlling stereochemistry in a wide array of asymmetri

and alkylations.[1][2] Secondly, the oxazolidinone ring is the core pharmacophore in a class of last-resort antibiotics, such as Linezolid, which combat

unique mechanism of inhibiting protein synthesis initiation.[3][4]

L-Threoninol, the alcohol derived from the natural amino acid L-threonine, represents an ideal starting material for this synthesis. It is cost-effective, 

two pre-defined stereocenters (S at Cα and R at Cβ). A successful synthesis must preserve this inherent chirality, transferring it to the final oxazolidino

proven protocol for the synthesis of (4S,5R)-4-((R)-1-hydroxyethyl)-1,3-oxazolidin-2-one, explaining the causality behind the chosen methodology and

Part 1: The Underlying Chemistry: Mechanism and Rationale
The conversion of a 1,2-amino alcohol like L-Threoninol into an oxazolidinone is fundamentally a two-stage process, which can often be performed i

N-Carbonyl Group Installation: The nucleophilic amino group of L-Threoninol attacks an electrophilic carbonyl source to form a carbamate interme

phosgene were used, modern methods employ safer and more manageable alternatives.[1] Di-tert-butyl dicarbonate ((Boc)₂O) is an excellent choic

mild conditions to form an N-Boc protected intermediate.[5][6] This reaction is often catalyzed by a nucleophilic catalyst like 4-(Dimethylamino)pyrid

Intramolecular Cyclization: The crucial ring-forming step involves an intramolecular nucleophilic attack by the hydroxyl group's oxygen onto the carb

required to deprotonate the hydroxyl group, converting it into a more potent alkoxide nucleophile. A moderately strong base like potassium carbona

heat, to induce cyclization and expel a leaving group (in the case of an N-Boc intermediate, this is effectively a tert-butoxide moiety).[8]

The proposed mechanism proceeds with retention of configuration at both stereocenters, a critical feature for applications in asymmetric synthesis.[9]

Part 2: Experimental Protocol — A Two-Step, One-Pot Synthesis
This protocol describes a reliable and scalable procedure for converting L-Threoninol into its corresponding oxazolidinone derivative using di-tert-but
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Reagent Formula MW ( g/mol ) Molarity/Purity Amount

L-Threoninol C₄H₁₁NO₂ 105.14 >98% 5.00 g

Di-tert-butyl dicarbonate

((Boc)₂O)
C₁₀H₁₈O₅ 218.25 >97% 11.36 g

Potassium Carbonate (K₂CO₃) K₂CO₃ 138.21 >99%, anhydrous 7.91 g

4-(Dimethylamino)pyridine

(DMAP)
C₇H₁₀N₂ 122.17 >99% 0.29 g

Tetrahydrofuran (THF) C₄H₈O - Anhydrous 100 mL

Ethyl Acetate (EtOAc) C₄H₈O₂ - Reagent Grade ~300 mL

Brine (Saturated NaCl(aq)) NaCl - - ~100 mL

Magnesium Sulfate (MgSO₄) MgSO₄ - Anhydrous -

2.2 Equipment

250 mL three-neck round-bottom flask

Reflux condenser and nitrogen/argon inlet

Magnetic stirrer and stir bar

Heating mantle with temperature controller

Separatory funnel (500 mL)

Rotary evaporator

Standard laboratory glassware

2.3 Step-by-Step Procedure

Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under a str

temperature.

Reagent Addition: To the flask, add L-Threoninol (5.00 g, 47.55 mmol) and DMAP (0.29 g, 2.37 mmol). Evacuate and backfill the flask with nitroge

Solvent Addition: Add anhydrous THF (100 mL) via syringe. Stir the mixture at room temperature until all solids dissolve.

N-Boc Protection: Add di-tert-butyl dicarbonate (11.36 g, 52.05 mmol) to the solution in one portion. Causality Check: At this stage, you are forming

a nucleophilic catalyst, accelerating the reaction of the amine with (Boc)₂O.[7] The reaction is typically exothermic, and you may observe some gas

temperature for 2 hours.

Base Addition for Cyclization: Add anhydrous potassium carbonate (7.91 g, 57.24 mmol). Causality Check: K₂CO₃ is a solid base that is strong eno

temperatures, initiating the intramolecular cyclization.[8] Its use avoids harsher conditions required for stronger bases like NaH.

Cyclization Reaction: Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (Thin 

EtOAc in hexanes. The product should have a higher Rf than the starting L-Threoninol and the N-Boc intermediate.

Work-up: Cool the reaction mixture to room temperature. Filter the suspension to remove the inorganic salts and wash the solid cake with a small a

reduced pressure using a rotary evaporator to obtain a crude oil or solid.

Extraction: Dissolve the crude residue in Ethyl Acetate (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with wat

Check: The washing steps remove any remaining K₂CO₃, DMAP, and other water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the cru

Purification: The product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column ch

oxazolidinone as a white solid.

Part 3: Workflow and Expected Data
The overall experimental process is summarized in the workflow diagram below.

One-Pot Reaction (THF)

Work-up & Purification

1. Add L-Threoninol,
DMAP, and THF

2. Add (Boc)₂O
(Stir 2h @ RT)

 N-Boc Protection 

3. Add K₂CO₃

(Reflux 12-16h)

 Cyclization Setup 

4. Cool & Filter

 Reaction Complete 

5. Concentrate Filtrate

6. EtOAc/Water Extraction

7. Dry & Concentrate

8. Recrystallize or
Column Chromatography

Pure (4S,5R)-Oxazolidinone

Click to download full resolution via product page

Caption: A workflow diagram of the one-pot synthesis of the oxazolidinone.

Expected Results
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Parameter Expected Value

Yield 75-90%

Appearance White crystalline solid

Melting Point Approx. 90-93 °C

¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.5 (m, 1H), ~4.0 (m, 1H), ~3.8 (m, 1H), ~1.2 (d, 3

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~160 (C=O), ~70 (CH-OH), ~60 (CH-N), ~55 (CH-O

Part 4: Alternative Synthetic Routes & Considerations
While the provided protocol is robust, alternative methods exist, each with specific advantages and disadvantages:

Diethyl Carbonate: Reacting L-Threoninol with diethyl carbonate in the presence of a base like potassium carbonate or sodium methoxide is a com

the intermediate protection step but may require higher temperatures or microwave irradiation for efficient conversion.[11]

Phosgene Equivalents: Reagents like triphosgene or carbonyldiimidazole (CDI) are highly effective for cyclization. However, their high toxicity and m

handling procedures (e.g., use in a fume hood, scrupulously dry conditions), making them less suitable for general laboratory use.[1]

Green Chemistry Approach (CO₂): The use of carbon dioxide as the C1 carbonyl source is an environmentally benign alternative.[12][13] These rea

conditions, representing an advanced but increasingly important methodology for sustainable chemistry.[14][15]

Part 5: Troubleshooting & Safety Precautions
Troubleshooting:

Incomplete Reaction: If TLC analysis shows significant starting material after 16 hours, ensure the THF was anhydrous and the reflux temperatur

reaction time may be necessary.

Low Yield: Yields can be compromised by moisture, which can hydrolyze the (Boc)₂O reagent. Ensure all glassware is dry and anhydrous solven

extraction to recover all product.

Purification Issues: If the crude product is a persistent oil, it may contain impurities. Flash column chromatography is recommended over recrysta

Safety Precautions:

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

Di-tert-butyl dicarbonate can cause skin and eye irritation. Handle in a well-ventilated area or fume hood.

Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use from a freshly opened bottle or one that has been tested for peroxide

Perform all heating operations using a heating mantle and ensure the apparatus is properly clamped and secured.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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